molecular formula C47H48N2O8 B1204507 Korundamine A

Korundamine A

Cat. No. B1204507
M. Wt: 768.9 g/mol
InChI Key: NYSXYPCUWVSERK-VDKIKQQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Korundamine A is a natural product found in Ancistrocladus korupensis with data available.

Scientific Research Applications

1. Metabolic Phenotyping

Korundamine A, when utilized in metabolic phenotyping, particularly in conjunction with tools like KODAMA (KOrundamine Data Analysis and Metabolomics Applications), can be instrumental. KODAMA is effective in handling high-dimensional data from mass spectrometry and nuclear magnetic resonance spectroscopy, used for metabolic phenotyping. It aids in revealing intricate patterns in metabolomics data, which can be crucial for understanding the implications of Korundamine A in various biological processes (Zinga et al., 2023).

2. Cognitive Performance Enhancement

Research has shown that compounds similar to Korundamine A, such as Kami-ondam-tang (KOT), have been observed to enhance cognitive performance. These effects are mediated through mechanisms like upregulation of signaling pathways and neurogenesis, which may be relevant to the action of Korundamine A as well (Hong et al., 2011).

3. Neuropsychiatric Disorder Treatment

Compounds related to Korundamine A, such as Kami-ondam-tang (KODT), have been used in traditional medicine for treating neuropsychiatric disorders. Their potential in attenuating schizophrenia-like behaviors by modulating signaling pathways suggests a similar therapeutic potential for Korundamine A (Oh et al., 2013).

4. Drug Discovery and Development

Korundamine A's role in drug discovery is significant. The processes involved in discovering new drugs, guided by pharmacology, molecular biology, and genomic sciences, highlight the importance of compounds like Korundamine A in contributing to medical advancements (Drews, 2000).

5. Nanoparticle Interaction Studies

In the realm of biophysical assessment and nanoparticle research, the effects of compounds like Korundamine A on cellular processes are of great interest. Understanding how these compounds interact with cells and affect aspects like membrane fluidity can be vital for biomedical applications (Shin et al., 2021).

properties

Product Name

Korundamine A

Molecular Formula

C47H48N2O8

Molecular Weight

768.9 g/mol

IUPAC Name

(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C47H48N2O8/c1-20-10-27-29(41-33-15-23(4)49-25(6)40(33)35(51)19-36(41)52)17-31(45(53)43(27)37(12-20)55-7)32-18-30(28-11-21(2)13-38(56-8)44(28)46(32)54)42-34(50)16-26-14-22(3)48-24(5)39(26)47(42)57-9/h10-13,16-19,22-23,25,49-54H,14-15H2,1-9H3/t22-,23-,25-/m1/s1

InChI Key

NYSXYPCUWVSERK-VDKIKQQVSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8C[C@H](N=C(C8=C7OC)C)C)O)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8CC(N=C(C8=C7OC)C)C)O)O

synonyms

korundamine A
korundamine-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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